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Compound of Interest

Compound Name:
2-Methoxyquinoline-4-

carbaldehyde

Cat. No.: B3296527 Get Quote

An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde: Chemical Structure and

Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxyquinoline-4-
carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic

research. This document details its chemical structure, properties, synthesis, and analytical

characterization.

Chemical Structure and Properties
2-Methoxyquinoline-4-carbaldehyde belongs to the quinoline class of compounds, which are

characterized by a fused benzene and pyridine ring system. The quinoline scaffold is a

privileged structure in drug discovery, appearing in numerous natural products and synthetic

drugs.[1][2][3] This specific derivative features a methoxy group at the 2-position and a

carbaldehyde (formyl) group at the 4-position, which are key functional groups for further

chemical modifications.

The structural and chemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of 2-Methoxyquinoline-4-carbaldehyde
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Property Value Reference

IUPAC Name
2-methoxyquinoline-4-

carbaldehyde
[4]

Molecular Formula C₁₁H₉NO₂ [4]

Molecular Weight 187.19 g/mol [5]

Monoisotopic Mass 187.06332 Da [4]

SMILES
COC1=NC2=CC=CC=C2C(=C

1)C=O
[4]

InChIKey
WPSCROKXEHBIMT-

UHFFFAOYSA-N
[4]

PubChem CID 18801840 [4]

XlogP (Predicted) 2.0 [4]

Synthesis of 2-Methoxyquinoline-4-carbaldehyde
While a specific protocol for 2-methoxyquinoline-4-carbaldehyde is not readily available in

the cited literature, a reliable synthetic route can be extrapolated from established methods for

analogous quinoline derivatives, such as the Vilsmeier-Haack reaction followed by nucleophilic

aromatic substitution.[1][2][6] The proposed pathway involves the formylation of an N-

arylacetamide to yield a 2-chloroquinoline-4-carbaldehyde intermediate, which is then

converted to the target compound.
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Step 1: Vilsmeier-Haack Reaction

Step 2: Nucleophilic Substitution

Acetanilide

2-Chloroquinoline-4-carbaldehyde

Formylation & Cyclization

Vilsmeier Reagent (POCl₃, DMF)

2-Methoxyquinoline-4-carbaldehyde

Methoxylation

KOH / Methanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Methoxyquinoline-4-carbaldehyde.

Experimental Protocol: Synthesis via Nucleophilic
Substitution (Adapted)
This protocol is adapted from the synthesis of the isomeric 2-methoxyquinoline-3-

carbaldehyde.[2]

Preparation of the Reagent: In a round-bottom flask, dissolve potassium hydroxide (KOH) in

methanol (MeOH) to create the methoxide reagent.

Reaction Setup: Add the starting material, 2-chloroquinoline-4-carbaldehyde, to the flask

containing the KOH/MeOH solution.
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Heating: Heat the reaction mixture under reflux (approximately 373 K or 100 °C) for 2.5 to 3

hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice. The

product should precipitate out of the solution as a solid.

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as a petroleum ether-ethyl acetate mixture, to yield the final product.[2]

Analytical Characterization
A combination of spectroscopic techniques is essential for confirming the structure and purity of

2-methoxyquinoline-4-carbaldehyde.

Crude Product Purified Product
Purification

Mass Spectrometry
(Molecular Weight)

FT-IR Spectroscopy
(Functional Groups)

NMR Spectroscopy
(¹H, ¹³C)

(Connectivity)

Structure Confirmed
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Caption: General workflow for the analytical characterization of the synthesized compound.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. For 2-methoxyquinoline-4-carbaldehyde, high-resolution mass spectrometry

(HRMS) would confirm the elemental composition.

Experimental Protocol (General for Electrospray Ionization - ESI):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample solution directly into the ESI source of the mass spectrometer.

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts.

The expected primary ion in positive mode would be the protonated molecule [M+H]⁺.

Table 2: Predicted Collision Cross Section (CCS) Data[4]

Adduct m/z (Predicted) Predicted CCS (Å²)

[M+H]⁺ 188.07060 136.5

[M+Na]⁺ 210.05254 146.6

[M-H]⁻ 186.05604 140.2

[M]⁺ 187.06277 139.3

The fragmentation of related quinolinecarbaldehydes often shows an initial loss of the carbonyl

group (CO, 28 Da).[7]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):[8]

Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.

Record a background spectrum of the empty crystal.
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Place a small amount of the solid sample onto the ATR crystal.

Apply pressure using the pressure applicator to ensure good contact.

Record the sample spectrum over a range of 4000-600 cm⁻¹.[8]

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Reference

~3050 C-H stretch Aromatic [9]

~2950, ~2850 C-H stretch -OCH₃ [10]

~2820, ~2720
C-H stretch (Fermi

resonance)
Aldehyde (-CHO) [9]

~1700 C=O stretch Aldehyde (-CHO) [7][9]

~1600, ~1500, ~1470 C=C / C=N stretch Quinoline Ring [9]

~1250
C-O stretch

(asymmetric)
Aryl-O-CH₃ [10]

~870, ~760 C-H out-of-plane bend Aromatic [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While experimental data for 2-methoxyquinoline-4-carbaldehyde were not found in

the searched literature, the expected chemical shifts can be predicted based on the structure

and data from analogous compounds.[11][12]

Experimental Protocol (General for ¹H and ¹³C NMR):

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire a ¹H NMR spectrum.
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Acquire a ¹³C NMR spectrum (e.g., using a broadband-decoupled pulse sequence).

If needed, perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm

assignments.[13][14][15]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Notes

-CHO ~10.2 (singlet) ~193
Aldehyde proton is

highly deshielded.

Quinoline H 7.5 - 9.0 (multiplets) 115 - 150

Aromatic region with

complex splitting

patterns. The H3

proton would be a

singlet.

-OCH₃ ~4.1 (singlet, 3H) ~56

Typical range for an

aromatic methoxy

group.[16]

Potential Applications in Research and Drug
Development
The quinoline core is associated with a wide range of pharmacological activities.[2][3] As a

functionalized derivative, 2-methoxyquinoline-4-carbaldehyde serves as a valuable synthetic

intermediate for creating more complex molecules with potential therapeutic value.

Anticancer Agents: Methoxy-substituted quinolines have been investigated as intermediates

in the synthesis of KDR kinase inhibitors, which are relevant in cancer therapy.[2][17]

Anti-infective Agents: The quinoline scaffold is famous for its role in antimalarial drugs (e.g.,

quinine, chloroquine) and has shown potential antibacterial and antifungal properties.[1][18]

Anti-inflammatory Activity: Derivatives of quinoline-4-carboxylic acid, which can be

synthesized from the corresponding carbaldehyde, are known to possess anti-inflammatory
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and analgesic properties.[6]

Potential Therapeutic Areas
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Caption: Logical relationships of the quinoline scaffold in drug discovery.

Conclusion
2-Methoxyquinoline-4-carbaldehyde is a versatile chemical building block with significant

potential in the field of medicinal chemistry and organic synthesis. Its structure, featuring

reactive aldehyde and methoxy groups on the privileged quinoline core, makes it an attractive

starting point for the development of novel therapeutic agents. This guide provides a

foundational understanding of its synthesis and the analytical methods required for its

characterization, paving the way for its application in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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